molecular formula C14H13NO2 B5729505 3,5-dimethylphenyl nicotinate

3,5-dimethylphenyl nicotinate

Cat. No. B5729505
M. Wt: 227.26 g/mol
InChI Key: PNKYYSDVRPSGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethylphenyl nicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of nicotinic acid, commonly known as vitamin B3, and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Neuropharmacological Effects

A study by Lendvai et al. (1996) investigated the effects of various nicotinic agonists, including dimethylphenyl-piperazinium-iodide (DMPP), on serotonin (5-HT) release in rat hippocampal slices. The study found that DMPP, unlike other nicotinic agonists, released 5-HT from the hippocampus through a non-classical nicotinic acetylcholine receptor (nAChR) activation, which was independent of calcium ions (Ca2+). This suggests that compounds like DMPP could have unique neuropharmacological implications (Lendvai et al., 1996).

Material Science Applications

Chung et al. (2012) explored the impact of grafting the 3,5-dimethylphenyl group on polyurethane copolymers. They found that this modification significantly improved the low-temperature flexibility of the copolymer, maintaining its tensile and shape memory properties at ambient temperatures. This highlights the potential application of 3,5-dimethylphenyl nicotinate in enhancing the properties of polymeric materials (Chung et al., 2012).

Chemical and Molecular Studies

Kurgat et al. (2016) conducted a study on tobacco alkaloids, including a focus on 3,5-dimethyl-1-phenylpyrazole (related to 3,5-dimethylphenyl nicotinate). They investigated the degradation of these alkaloids in cigarette smoke, providing insights into the energetics and environmental fate of these compounds. Such studies are vital for understanding the chemical properties and interactions of similar molecular structures (Kurgat et al., 2016).

properties

IUPAC Name

(3,5-dimethylphenyl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-11(2)8-13(7-10)17-14(16)12-4-3-5-15-9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKYYSDVRPSGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-Dimethylphenyl nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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